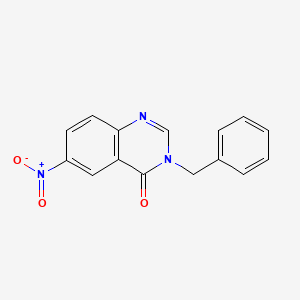

3-benzyl-6-nitroquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzyl-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a benzyl group at the third position and a nitro group at the sixth position of the quinazolinone ring imparts unique chemical and biological properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzyl bromide.

Formation of Quinazolinone Core: The 2-aminobenzamide undergoes cyclization with formic acid to form the quinazolinone core.

Nitration: The quinazolinone core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the sixth position.

Benzylation: Finally, the nitrated quinazolinone is reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyl group at the third position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-benzyl-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl or aryl halides, bases such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-benzyl-6-aminoquinazolin-4(3H)-one.

Substitution: Various 3-alkyl or 3-aryl-6-nitroquinazolin-4(3H)-one derivatives.

Oxidation: Compounds with additional functional groups such as hydroxyl or carboxyl groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-benzyl-6-nitroquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-benzyl-4(3H)-quinazolinone: Lacks the nitro group at the sixth position.

6-nitroquinazolin-4(3H)-one: Lacks the benzyl group at the third position.

3-phenyl-6-nitroquinazolin-4(3H)-one: Has a phenyl group instead of a benzyl group at the third position.

Uniqueness

3-benzyl-6-nitroquinazolin-4(3H)-one is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and provides opportunities for further chemical modifications.

Activité Biologique

3-Benzyl-6-nitroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzamide with benzyl halides under basic conditions. A notable method includes the use of oxidative coupling techniques, which yield high purity and efficiency. For instance, a study reported yields up to 84% when employing oxygen as a green oxidant in the presence of a base such as t-BuONa at elevated temperatures .

2.1 Antihypertensive Effects

Research has demonstrated that derivatives of 3-benzylquinazolin-4(3H)-one exhibit significant vasodilative effects. In a study involving isolated rat mesenteric arterial rings, compounds derived from this class showed potent vasodilation, effectively competing against contractions induced by phenylephrine. Specifically, compounds identified as 2a and 2c were further evaluated for their antihypertensive properties in spontaneously hypertensive rats (SHR), leading to notable reductions in both diastolic and systolic blood pressure .

2.2 Antiproliferative Activity

The antiproliferative properties of this compound have also been investigated. In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although detailed pathways are still under investigation .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at the benzyl position or the nitro group can significantly influence potency and selectivity against specific biological targets. For example, variations in substituents on the quinazoline ring have been correlated with enhanced vasodilatory effects and improved antihypertensive activity .

| Compound | Structure | Biological Activity | Reference |

|---|---|---|---|

| 2a | Structure | Potent vasodilator | |

| 2c | Structure | Antihypertensive agent | |

| 6 | Structure | Antiproliferative |

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors involved in vascular regulation and enzymes critical for cell proliferation. The compound may function as an antagonist or agonist, modulating signaling pathways that lead to vasodilation or inhibition of tumor growth .

5. Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A study on SHR demonstrated that oral administration of compound 2c at a dosage of 4 mg/kg resulted in significant antihypertensive effects lasting up to six hours post-administration .

- Case Study 2 : In vitro assays showed that treatment with various derivatives led to a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

3-benzyl-6-nitroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-13-8-12(18(20)21)6-7-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHKHIPXXJILFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.